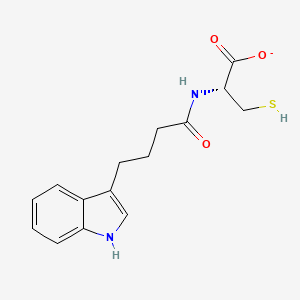
(indol-3-yl)butanoyl-L-cysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(indol-3-yl)butanoyl]-L-cysteinate is an N-acyl-L-alpha-amino acid anion resulting from the deprotonation of the carboxy group of N-[4-(indol-3-yl)butanoyl]-L-cysteine. The major species at pH 7.3. It is a conjugate base of a N-[4-(indol-3-yl)butanoyl]-L-cysteine.
Applications De Recherche Scientifique
1. Enzyme Inhibition and Drug Design
(Indol-3-yl)butanoyl-L-cysteine and its derivatives have been explored for their potential in inhibiting enzymes and as therapeutic agents in drug design. For instance, novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides have been synthesized and screened for in vitro inhibitory potential against urease enzyme, revealing potent inhibition capabilities (Nazir et al., 2018).
2. Plant Hormone Biosynthesis
Research on the biosynthesis of the plant hormone indole-3-acetic acid (IAA) from indole-3-acetonitrile has highlighted the role of nitrilase, an enzyme that catalyzes the hydrolysis of indole-3-acetonitrile to IAA. This process is crucial in plants like Cruciferae and involves the conversion of tryptophan via intermediate steps (Kobayashi et al., 1993).
3. Assays and Biochemical Analysis
Studies on tryptophanase, a pyridoxal-phosphate-dependent enzyme, have utilized (indol-3-yl)butanoyl-L-cysteine derivatives for the direct spectrophotometric assay of the enzyme. This research offers insights into the enzyme's mechanism and its application in various biochemical assays (Suelter, 1976).
4. Cancer Research
In cancer research, particularly in the study of breast tumor cells, indole-3-carbinol (a derivative of (indol-3-yl)butanoyl-L-cysteine) has been examined. It has been observed that this compound can interact with cellular thiols such as glutathione and proteins, potentially impacting tumor cell metabolism (Staub et al., 2002).
5. Amino Acid Analysis and Determination
Research has been conducted on methods for the determination of cysteine in the presence of other naturally occurring amino acids, utilizing compounds like indol-3-ylacetic acid. This has significant implications for biochemical analysis and research (Gaitonde, 1967).
6. Antidiabetic Potential
Studies have investigated the antidiabetic potential of indole-based hybrid oxadiazole scaffolds with N-substituted acetamides. These compounds have shown promise as inhibitors of the α-glucosidase enzyme, indicating their potential as antidiabetic agents (Nazir et al., 2018).
7. Chemical Synthesis and Drug Development
The synthesis of 2-thioether derivatives of tryptophan has been explored, with applications in covalently binding tryptophan to cysteine sulfhydryl groups in peptides and proteins. This has implications for the development of new pharmaceuticals and the study of protein interactions (Savige & Fontana, 2009).
8. Metabolic Engineering in Plants
Research in metabolic engineering has revealed the role of key enzymes in Arabidopsis indole glucosinolate modification, with implications for plant biology and agriculture (Pfalz et al., 2011).
9. Redox Chemistry and Electron Transfer
Studies on the oxidation of cysteine have provided insights into the roles of proton-coupled electron transfer (PCET) and concerted electron–proton transfer (EPT) in biochemical processes. This research is crucial for understanding the redox chemistry of amino acids like cysteine (Gagliardi et al., 2015).
10. DNA Transportation and Antimicrobial Activity
Innovative studies have explored the use of indole-3-butanoic acid grafted onto polyethylenimines for creating nanostructures capable of DNA transportation and exhibiting antimicrobial activity. This research bridges the gap between material science and biotechnology (Singh et al., 2020).
Propriétés
Formule moléculaire |
C15H17N2O3S- |
|---|---|
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
(2R)-2-[4-(1H-indol-3-yl)butanoylamino]-3-sulfanylpropanoate |
InChI |
InChI=1S/C15H18N2O3S/c18-14(17-13(9-21)15(19)20)7-3-4-10-8-16-12-6-2-1-5-11(10)12/h1-2,5-6,8,13,16,21H,3-4,7,9H2,(H,17,18)(H,19,20)/p-1/t13-/m0/s1 |
Clé InChI |
LXMVSQPUILWDOQ-ZDUSSCGKSA-M |
SMILES isomérique |
C1=CC=C2C(=C1)C(=CN2)CCCC(=O)N[C@@H](CS)C(=O)[O-] |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCC(=O)NC(CS)C(=O)[O-] |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)CCCC(=O)NC(CS)C(=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Z)-7-[(1R,2R,5S)-2-[(E,3R,4R)-4-fluoro-3-hydroxyoct-1-enyl]-5-hydroxycyclopentyl]hept-5-enoic acid](/img/structure/B1241695.png)
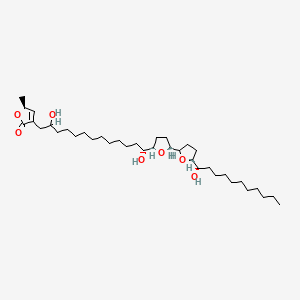
![(2E,3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile](/img/structure/B1241700.png)



![[(4E,6Z,8R,9R,10E,12R,13S,14R,16R)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B1241707.png)

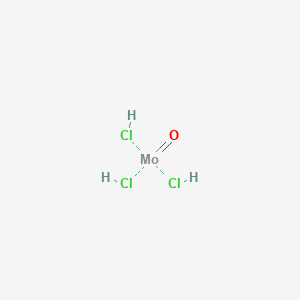
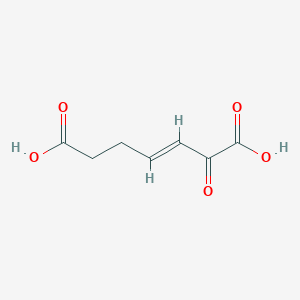
![[(8Z,10Z,12E)-7-hydroxy-6-methyl-2-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)tetradeca-8,10,12-trien-5-yl] dihydrogen phosphate](/img/structure/B1241714.png)
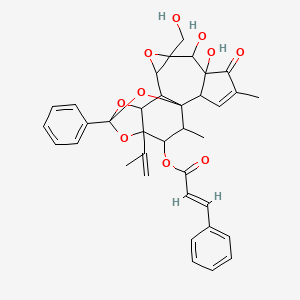
![2-Methyl-1,3,4,9a,10,10a,11a,11b-octahydro-2H-1,5-methano[1]benzofuro[3,2-e]oxireno[h]isoquinoline-8,10-diyl diacetate](/img/structure/B1241718.png)
![2-[(E)-3-oxo-3-phenylprop-1-enyl]sulfanyl-6-thiophen-2-yl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B1241720.png)